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Compound of Interest

(2-Cyano-4-methylphenyl)boronic
Compound Name: d
aci

Cat. No.: B591560

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for (2-
Cyano-4-methylphenyl)boronic acid (CAS No. 1328882-30-9). The information is tailored for
researchers, scientists, and professionals in the field of drug development and organic
synthesis. This document summarizes predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data, outlines detailed experimental protocols for acquiring
such data, and presents a logical workflow for spectroscopic analysis.

Please Note: Experimental spectroscopic data for (2-Cyano-4-methylphenyl)boronic acid is
not readily available in public databases. The data presented in this guide is predicted based
on the analysis of its structural analogue, (4-Cyano-2-methylphenyl)boronic acid, and
established principles of spectroscopic interpretation for the constituent functional groups.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (2-Cyano-4-
methylphenyl)boronic acid. These predictions are based on the analysis of structurally
similar compounds and known chemical shift and absorption frequency ranges for the relevant
functional groups.

Table 1: Predicted *"H NMR Data (500 MHz, DMSO-de)
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Chemical Shift (8)

opm Multiplicity Number of Protons  Assignment
~8.0-8.2 s 2H B(OH)2
~7.8-7.9 d 1H Ar-H
~7.6-7.7 d 1H Ar-H
~75-7.6 S 1H Ar-H
~2.4 S 3H -CHs

. i 13 -
Chemical Shift (8) ppm Assighment
~142 Ar-C
~135 Ar-C
~133 Ar-C
~130 (C-B) Ar-C attached to Boron
~128 Ar-C
~118 -C=N
~115 Ar-C
~21 -CHs

Wavenumber (cm~?)

Functional Group

3400 - 3200 (broad)

O-H stretch (boronic acid)

~2230 C=N stretch (nitrile)
~1600 C=C stretch (aromatic)
~1350 B-O stretch
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m/z Assighment

160.0575 [M-H]-

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of (2-Cyano-4-methylphenyl)boronic acid is
dissolved in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-de). The solution is transferred
to a5 mm NMR tube.

¢ Instrumentation: A 500 MHz NMR spectrometer is used for data acquisition.
e 1H NMR Acquisition:
o Pulse Sequence: A standard single-pulse experiment is utilized.

o Acquisition Parameters: A spectral width of 16 ppm, a relaxation delay of 1 second, and 16
scans are typically employed.

o Processing: The resulting Free Induction Decay (FID) is processed with a line broadening
of 0.3 Hz and Fourier transformed. The spectrum is then phased and baseline corrected.
Chemical shifts are referenced to the residual solvent peak of DMSO-ds at 2.50 ppm.

e 13C NMR Acquisition:
o Pulse Sequence: A proton-decoupled pulse sequence is used.

o Acquisition Parameters: A spectral width of 240 ppm, a relaxation delay of 2 seconds, and
1024 scans are typically acquired.

o Processing: The FID is processed with a line broadening of 1 Hz and Fourier transformed.
The spectrum is phased and baseline corrected. Chemical shifts are referenced to the
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solvent peak of DMSO-de at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A small amount of the solid sample is placed directly onto the diamond
crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: An FT-IR spectrometer equipped with a universal ATR accessory.
Data Acquisition:

o Parameters: The spectrum is typically recorded in the range of 4000-400 cm™1.
o Scans: 16 scans are co-added at a resolution of 4 cm~2,

o Background: A background spectrum of the clean ATR crystal is collected prior to sample
analysis.

Processing: The sample spectrum is ratioed against the background spectrum to produce
the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a suitable solvent such as methanol or
acetonitrile at a concentration of approximately 1 mg/mL. The solution is then further diluted
to a final concentration of 10 ug/mL for analysis.

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray
ionization (ESI) source.

Data Acquisition:
o lonization Mode: Negative ion mode (ESI-) is typically used for boronic acids.
o Mass Range: Data is acquired over a mass-to-charge (m/z) range of 50-500.

o Source Parameters: The capillary voltage, cone voltage, and desolvation gas flow are
optimized to achieve maximum signal intensity.
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¢ Processing: The acquired data is processed to identify the mass of the deprotonated

molecule [M-H]~.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of
(2-Cyano-4-methylphenyl)boronic acid.
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at: [https://www.benchchem.com/product/b591560#spectroscopic-data-nmr-ir-ms-of-2-
cyano-4-methylphenyl-boronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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